![molecular formula C19H18N2O5S B2905149 2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448057-92-8](/img/structure/B2905149.png)
2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Potential
Research has identified derivatives of N-(phenylsulfonyl)acetamide, closely related to 2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, as potential candidates for antimalarial and antiviral (including COVID-19) applications. A study highlighted the synthesis of sulfonamide derivatives that exhibited significant in vitro antimalarial activity and satisfactory ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These compounds, particularly those with quinoxaline moieties attached to the sulfonamide ring system, showed excellent antimalarial activity and selectivity. Moreover, molecular docking studies of these compounds revealed their potential to bind to key proteins associated with the SARS-CoV-2 virus, suggesting a possible therapeutic role against COVID-19 (Fahim & Ismael, 2021).
Chemotherapeutic Applications
Another study focused on novel benzenesulfonamide derivatives demonstrated their effectiveness as chemotherapeutic agents. These compounds showed excellent in vitro antitumor activity against cancer cell lines such as HepG2 and MCF-7. The study also investigated the potential interaction of one of the most effective compounds, 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (ISP), against a key enzyme, providing insights into its mechanism of action. The results indicate that sulfonamide derivatives could serve as a basis for developing new cancer treatments (Fahim & Shalaby, 2019).
Prodrug Development for Enhanced Drug Delivery
Research into prodrug forms of sulfonamide groups has unveiled N-acyl derivatives of N-methylsulfonamides as potential prodrugs. These compounds are designed to improve the solubility and lipophilicity of drugs, enhancing their therapeutic efficacy. The study focused on various N-acyl derivatives, examining their stability, hydrolysis kinetics, and enzymatic conversion back to the parent sulfonamide. This approach could significantly improve the delivery and efficacy of sulfonamide-containing drugs (Larsen, Bundgaard, & Lee, 1988).
Antiarrhythmic and Antimicrobial Properties
Further studies have explored the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides for their potential in treating arrhythmias and microbial infections. These compounds have shown potency comparable to existing treatments in vitro, suggesting a new class of selective agents for managing arrhythmic disorders and bacterial infections. Such research underscores the versatility of sulfonamide derivatives in developing treatments for a wide range of conditions (Morgan et al., 1990).
Eigenschaften
IUPAC Name |
2-[4-[(3-acetylphenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-14(22)15-7-6-8-16(13-15)27(24,25)21-11-4-5-12-26-18-10-3-2-9-17(18)19(20)23/h2-3,6-10,13,21H,11-12H2,1H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSWGXDLCCTKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.